molecular formula C10H12N2O4S B2692681 5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide CAS No. 726164-66-5

5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2692681
CAS No.: 726164-66-5
M. Wt: 256.28
InChI Key: NYPNLZQKDXZPCN-UHFFFAOYSA-N
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Description

5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol It is characterized by the presence of a nitro group, a thiophene ring, and an oxolan-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids for nitration and specific catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted thiophenes and other functionalized thiophene derivatives .

Scientific Research Applications

5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the thiophene ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-substituted thiophenes and oxolan-2-ylmethyl derivatives. Examples include:

Uniqueness

5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide is unique due to the combination of its nitro group, thiophene ring, and oxolan-2-ylmethyl substituent. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

IUPAC Name

5-nitro-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-10(11-6-7-2-1-5-16-7)8-3-4-9(17-8)12(14)15/h3-4,7H,1-2,5-6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPNLZQKDXZPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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